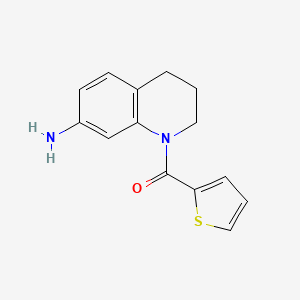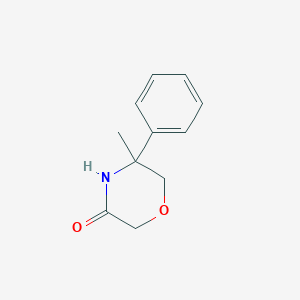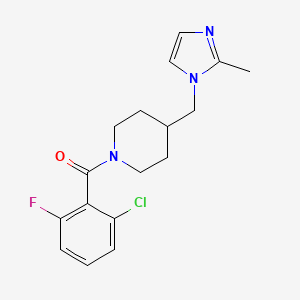
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones, are compounds that undergo several biological activities .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones was presented. This was achieved by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions .Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century. The oxidation of thiocarbonyl compounds into carbonyl compounds can be performed using different oxidative reagents .Physical And Chemical Properties Analysis
The crystal structure of a related compound, 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione, was determined. In the crystal cell, two identical conformers of the compound were found connected by intramolecular hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, have demonstrated significant in vitro antitumor activity. These compounds were nearly 1.5–3.0-fold more potent compared to the positive control, 5-fluorouracil (5-FU), indicating their potential as broad-spectrum antitumor agents. The study also revealed selective activities towards central nervous system (CNS), renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting a promising avenue for targeted cancer therapy. Molecular docking studies supported the mechanism of action through inhibition of key cancer-related kinases (Al-Suwaidan et al., 2016).
Antimicrobial Activities
Research on derivatives of the quinazoline scaffold, including those structurally related to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, has shown promising antimicrobial properties. A study demonstrated the synthesis and evaluation of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones with various primary amines. These compounds displayed moderate to good activities against test microorganisms, highlighting the potential of quinazoline derivatives as antimicrobial agents (Bektaş et al., 2010).
Biomedical Polymer Applications
Poly(2-alkenyl-2-oxazoline)s, which can be synthesized through reactions involving molecules similar to 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, have shown potential in various biomedical applications such as drug delivery systems, peptide conjugates, and gene delivery. The cytotoxicity and immunomodulative properties of these polymers have been evaluated, demonstrating their suitability and biocompatibility for biomedical applications (Kroneková et al., 2016).
Synthesis of Fluorescent Brightening Agents
The condensation of 5-bromoisatin with aryl methyl ketones, which is a step related to the synthesis of compounds like 5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide, has led to the development of 2-aryl-6-substituted quinolines. These compounds have been explored for their potential use as fluorescent brightening agents, indicating the versatility of the quinazoline scaffold in material science applications (Rangnekar & Shenoy, 1987).
Wirkmechanismus
While the mechanism of action for the specific compound you mentioned is not available, it’s known that quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones undergo several biological activities, such as carbonic anhydrase, COX-1/2, tyrosine kinase inhibitions, and antitumor activity .
Eigenschaften
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNHIIJMYUQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)
![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)
![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2775279.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

